N-(3-Aminopropyl)-4-Aminobutanal N-(3-Aminopropyl)-4-Aminobutanal
Brand Name: Vulcanchem
CAS No.: 136849-70-2
VCID: VC0194341
InChI: InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2
SMILES: C(CC=O)CNCCCN
Molecular Formula: C7H16N2O
Molecular Weight: 144.22

N-(3-Aminopropyl)-4-Aminobutanal

CAS No.: 136849-70-2

Cat. No.: VC0194341

Molecular Formula: C7H16N2O

Molecular Weight: 144.22

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(3-Aminopropyl)-4-Aminobutanal - 136849-70-2

Specification

CAS No. 136849-70-2
Molecular Formula C7H16N2O
Molecular Weight 144.22
IUPAC Name 4-(3-aminopropylamino)butanal
Standard InChI InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2
SMILES C(CC=O)CNCCCN
Appearance Liquid

Introduction

Chemical Identity and Structure

Basic Identification Parameters

N-(3-Aminopropyl)-4-Aminobutanal is a well-characterized organic compound with established chemical identifiers as shown in Table 1:

ParameterValue
CAS Number136849-70-2
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
IUPAC Name4-(3-aminopropylamino)butanal
InChIInChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2
InChI KeyJNZUMEMWAPJNLC-UHFFFAOYSA-N
SMILESC(CC=O)CNCCCN

The compound has several synonyms in scientific literature, including 4-[(3-aminopropyl)amino]butanal and 1-(3-aminopropyl)-4-aminobutyraldehyde .

Structural Characteristics

N-(3-Aminopropyl)-4-Aminobutanal features a distinctive molecular architecture with both functional and structural elements that contribute to its biochemical properties:

  • It possesses a four-carbon backbone with an aldehyde group at one terminus

  • Contains a primary amine group at the end of a three-carbon chain

  • Features a secondary amine that connects the two carbon chains

  • Classified as both a primary and secondary aliphatic amine

  • Contains an alpha-CH2-containing aldehyde group

  • Functions as a conjugate base of N-(3-ammoniopropyl)-4-ammoniobutanal

The compound's structure allows it to participate in various chemical reactions and biochemical processes, particularly those involving polyamine metabolism .

Synthesis Pathways

Biological Synthesis

In biological systems, N-(3-Aminopropyl)-4-Aminobutanal is primarily synthesized through enzymatic pathways:

  • Enzymatic Oxidation: The compound is formed through the enzymatic action of polyamine oxidases (PAOs), which catalyze the oxidative degradation of polyamines such as spermidine and spermine .

  • Reaction Mechanism: PAOs oxidize spermidine and spermine at the endo-side of the N4-nitrogen to produce N-(3-Aminopropyl)-4-Aminobutanal and other products including 1,3-diaminopropane (DAP) and hydrogen peroxide (H2O2) .

  • Plant PAO Systems: In plants, particularly dicotyledonous species, PAOs oxidize the carbon at different positions, creating distinctive metabolic pathways for polyamine degradation .

This biological synthesis is particularly important in plant systems where N-(3-Aminopropyl)-4-Aminobutanal plays a role in stress response pathways .

Chemical Synthesis Routes

Several chemical synthesis methods have been developed for N-(3-Aminopropyl)-4-Aminobutanal:

  • Reductive Amination: One common method involves the reductive amination of 4-aminobutanal with 3-aminopropylamine. This reaction typically requires reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Direct Reaction: The compound can be synthesized through the reaction of 3-aminopropylamine with suitable aldehydes under controlled conditions.

  • Industrial Scale Production: For larger-scale synthesis, continuous flow processes may be employed with catalysts and optimized reaction conditions to enhance efficiency.

The synthesis methods employed can significantly affect the purity and yield of the final product, which is crucial for its application in research and analytical contexts.

Biochemical Significance

Role in Polyamine Metabolism

N-(3-Aminopropyl)-4-Aminobutanal serves as an important intermediate in polyamine metabolism, particularly in plant systems:

  • It is produced during the oxidative degradation of polyamines such as spermidine and spermine .

  • The compound is formed alongside other products including hydrogen peroxide (H2O2) and 1,3-diaminopropane during the catabolism of polyamines .

  • In plant systems, the hydrogen peroxide generated during this process plays a role in mediating defense responses to microbial pathogens .

  • The compound is part of biochemical pathways including "Spermidine and Spermine Biosynthesis" and other methionine-related metabolic pathways.

Physiological Functions

The physiological significance of N-(3-Aminopropyl)-4-Aminobutanal extends to several important biological processes:

  • Stress Response: The compound is implicated in stress response pathways, particularly in plants, where it acts as a signaling molecule within cells.

  • Oxidative Stress Management: Polyamines and their metabolites, including N-(3-Aminopropyl)-4-Aminobutanal, function in stress tolerance largely by modulating the homeostasis of reactive oxygen species (ROS) .

  • Cell Wall Processes: The hydrogen peroxide produced alongside this compound during polyamine catabolism has been implicated in cell-wall maturation, lignification, wound-healing, and cell-wall reinforcement .

  • Cellular Signaling: It serves as a signaling molecule within cells, potentially regulating various physiological processes.

The compound's dual functionality with both amine and aldehyde groups contributes to its versatile role in these biological processes.

Chemical Reactivity

General Reactivity Profile

N-(3-Aminopropyl)-4-Aminobutanal exhibits chemical reactivity characteristics typical of compounds containing both amine and aldehyde functional groups:

  • Aldehyde Reactivity: The aldehyde group can undergo typical carbonyl reactions, including nucleophilic addition, oxidation, and reduction.

  • Amine Reactivity: Both the primary and secondary amine groups can participate in various reactions, including nucleophilic substitution and condensation reactions.

  • Dual Functionality: The presence of both amine and aldehyde groups allows for intramolecular reactions under certain conditions.

Specific Reaction Types

The compound can undergo several specific types of chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide, forming N-(3-Aminopropyl)-4-aminobutanoic acid.

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride, yielding N-(3-Aminopropyl)-4-aminobutanol.

  • Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming various substituted amines and amides.

These reaction pathways provide opportunities for the derivatization of N-(3-Aminopropyl)-4-Aminobutanal and its incorporation into more complex molecular structures.

Research and Analytical Applications

Reference Standard Applications

N-(3-Aminopropyl)-4-Aminobutanal serves important functions in analytical chemistry and pharmaceutical research:

  • Reference Standard: It is used as a fully characterized chemical compound for reference standard of API Aminobutanal .

  • Analytical Method Development: The compound is employed in analytical method development and method validation (AMV) during drug development processes .

  • Quality Control: It serves as a quality control standard during synthesis and formulation stages of pharmaceutical development .

  • Traceability Standard: The compound provides reference standards for traceability against pharmacopeial standards including USP and EP .

Biochemical Research Applications

In the field of biochemical research, N-(3-Aminopropyl)-4-Aminobutanal has several important applications:

  • Model Compound: It serves as a model compound for understanding enzymatic processes involving polyamines.

  • Metabolic Pathway Studies: The compound is used in investigating polyamine metabolism and its implications in biological systems.

  • Stress Response Research: It is employed in studies focused on plant stress responses and cellular signaling pathways .

  • Pharmaceutical Intermediates: The compound functions as an intermediate in the synthesis of pharmacological agents and biologically potent substances.

These applications highlight the compound's significance in both analytical chemistry and biochemical research contexts.

Recent Research Developments

Studies on Polyamine Metabolism

Recent research has provided deeper insights into the role of N-(3-Aminopropyl)-4-Aminobutanal in polyamine metabolism:

  • Studies have demonstrated that polyamines and their metabolites, including N-(3-Aminopropyl)-4-Aminobutanal, function in stress tolerance largely by modulating the homeostasis of reactive oxygen species (ROS) .

  • Research has shown that the compound is involved in the regulation of cellular processes, particularly under stress conditions.

  • Investigations have revealed that in plants, copper-containing amine oxidases and FAD-dependent polyamine oxidases contribute to terminal polyamine oxidation, producing metabolites including N-(3-Aminopropyl)-4-Aminobutanal .

Enzymatic Studies

Significant research has focused on the enzymatic processes involved in N-(3-Aminopropyl)-4-Aminobutanal formation:

  • Studies on plant polyamine oxidases (PAOs) have shown that these enzymes can be classified based on their role in deaminating spermidine and spermine to produce 4-aminobutanal and N-(3-aminopropyl)-4-aminobutanal, respectively .

  • Research on copper-containing amine oxidases (CuAOs) has demonstrated their contribution to polyamine metabolism by catalyzing the oxidation of primary amino groups of polyamines .

  • Expression studies of AtCuAO1, AtCuAO2, and AtCuAO3 in N. benthamiana have provided insights into the functional role of these enzymes in polyamine catabolism .

These research developments continue to expand our understanding of N-(3-Aminopropyl)-4-Aminobutanal's role in biological systems and its potential applications in biotechnology and medicine.

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